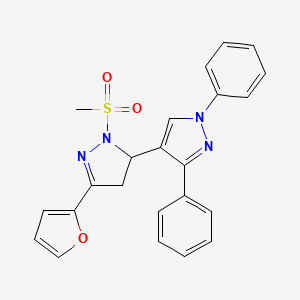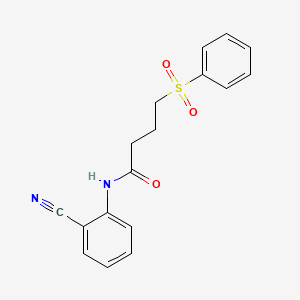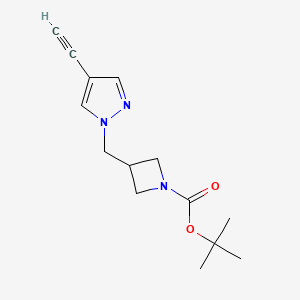![molecular formula C17H19N3O4 B2596497 N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide CAS No. 1326942-50-0](/img/structure/B2596497.png)
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .Molecular Structure Analysis
The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Chemical Reactions Analysis
Most of the chemical reactions involving 1,2,4-oxadiazoles are based on amidoxime and carboxylic acid derivatives heterocyclization or 1,3-dipolar cycloaddition of nitrile and nitrile oxide .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles can vary widely depending on the specific compound. For example, one compound was reported as a white solid with a melting point of 100–102°C .Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
- The synthesis and chemical behavior of compounds related to 1,2,4-oxadiazole derivatives have been extensively studied. For instance, the reaction of benzamide oxime with N, N'-dicyclohexylcarbodiimide has been shown to afford compounds with 1,2,4-oxadiazole structures, highlighting the versatility of these compounds in synthetic organic chemistry (Kawashima & Tabei, 1986).
Pharmacological Activities
- The antimicrobial, antifungal, and antimycobacterial activities of synthesized compounds containing the 1,3,4-oxadiazole moiety have been demonstrated in various studies. For example, a study synthesized a library of compounds and tested them against several bacterial and fungal strains, finding good to moderate activity, suggesting the potential of these compounds in developing new antimicrobial agents (Pandya et al., 2019).
Drug-likeness and In Silico Predictions
- In silico approaches have been applied to predict the drug-likeness properties of compounds containing 1,2,4-oxadiazole and related moieties. These studies aim to identify potential lead compounds for further development into therapeutic agents by analyzing their absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties. For instance, compounds synthesized from 1H-benzo[d][1,2,3] triazole-5-yl)(phenyl)methanone showed excellent drug-likeness properties in in silico analyses (Pandya et al., 2019).
Safety and Hazards
The safety and hazards of 1,2,4-oxadiazoles can also vary widely depending on the specific compound. For example, N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed .
Future Directions
Mechanism of Action
Target of action
Mode of action
1,2,4-oxadiazoles generally interact with their targets through hydrogen bond acceptor properties .
Biochemical pathways
1,2,4-oxadiazoles have been shown to have a broad spectrum of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
1,2,4-oxadiazole derivatives have been noted for their better hydrolytic and metabolic stability .
Result of action
1,2,4-oxadiazoles have been shown to have anti-infective properties .
Action environment
The properties of 1,2,4-oxadiazoles can vary depending on the electronic environment of the substituents in the oxadiazole ring .
Properties
IUPAC Name |
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11-18-16(24-20-11)17(7-3-2-4-8-17)19-15(21)12-5-6-13-14(9-12)23-10-22-13/h5-6,9H,2-4,7-8,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEKKTBUAUCKKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-Methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione](/img/structure/B2596415.png)
![N-[(1-Aminocycloheptyl)methyl]-2-(triazol-1-yl)benzamide;hydrochloride](/img/structure/B2596416.png)

![N-benzo[g][1,3]benzothiazol-2-yl-3-methoxybenzamide](/img/structure/B2596418.png)
![3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether](/img/structure/B2596419.png)

![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2596423.png)

![N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride](/img/structure/B2596429.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxyacetamide](/img/structure/B2596431.png)


![N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2596435.png)

